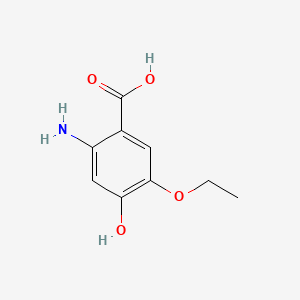
(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(D-BPA13,TYR19)-MCH is a neuropeptide that belongs to the melanin-concentrating hormone (MCH) family. It is found in humans, mice, and rats and is involved in various physiological processes, including energy homeostasis, feeding behavior, and sleep regulation. In recent years, (D-BPA13,TYR19)-MCH has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
科学的研究の応用
(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has been extensively studied in various scientific research fields, including neuroscience, endocrinology, and pharmacology. It has been shown to play a crucial role in regulating feeding behavior, energy homeostasis, and sleep-wake cycles. (D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has also been implicated in the pathophysiology of various diseases, including obesity, diabetes, and sleep disorders. Therefore, it has emerged as a potential therapeutic target for these diseases.
作用機序
(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) exerts its effects by binding to the (D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) receptor 1 ((D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)R1), which is a G-protein-coupled receptor (GPCR). Upon binding, (D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) activates various intracellular signaling pathways, leading to the modulation of neuronal activity and the regulation of feeding behavior, energy homeostasis, and sleep-wake cycles.
Biochemical and Physiological Effects:
(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has been shown to have various biochemical and physiological effects. It promotes food intake and body weight gain by increasing appetite and reducing energy expenditure. (D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) also regulates glucose homeostasis by modulating insulin secretion and glucose uptake. In addition, it plays a role in the regulation of sleep-wake cycles by promoting sleep and reducing wakefulness.
実験室実験の利点と制限
(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has several advantages for lab experiments. It is stable and can be easily synthesized using SPPS techniques. It also has a high affinity for (D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)R1, which makes it an ideal tool for studying the physiological and pharmacological effects of (D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)R1 activation. However, (D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has some limitations for lab experiments. It is relatively expensive, and its effects may vary depending on the species and strain of the animal model used.
将来の方向性
(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has several potential future directions in scientific research. It may be used as a therapeutic target for various diseases, including obesity, diabetes, and sleep disorders. It may also be used as a tool for studying the physiological and pharmacological effects of (D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)R1 activation. Further research is needed to fully understand the mechanisms underlying the effects of (D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) and its potential therapeutic applications.
合成法
(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The peptide chain is then cleaved from the support and purified using high-performance liquid chromatography (HPLC) to obtain the final product.
特性
CAS番号 |
183606-10-2 |
|---|---|
製品名 |
(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) |
分子式 |
C116H164N30O27S4 |
分子量 |
2539.011 |
InChI |
InChI=1S/C116H164N30O27S4/c1-61(2)49-80-97(156)129-58-91(149)130-74(27-17-43-125-114(119)120)102(161)145-94(63(5)6)111(170)141-83(52-65-31-35-68(36-32-65)95(154)67-23-13-10-14-24-67)104(163)135-79(29-19-45-127-116(123)124)112(171)146-46-20-30-89(146)110(169)144-88(109(168)139-84(54-69-57-128-73-26-16-15-25-71(69)73)106(165)132-76(39-40-90(118)148)99(158)142-86(113(172)173)53-66-33-37-70(147)38-34-66)60-177-176-59-87(108(167)134-78(42-48-175-8)100(159)137-80)143-98(157)75(28-18-44-126-115(121)122)131-103(162)81(50-62(3)4)138-101(160)77(41-47-174-7)133-107(166)85(56-93(152)153)140-105(164)82(51-64-21-11-9-12-22-64)136-96(155)72(117)55-92(150)151/h9-16,21-26,31-38,57,61-63,72,74-89,94,128,147H,17-20,27-30,39-56,58-60,117H2,1-8H3,(H2,118,148)(H,129,156)(H,130,149)(H,131,162)(H,132,165)(H,133,166)(H,134,167)(H,135,163)(H,136,155)(H,137,159)(H,138,160)(H,139,168)(H,140,164)(H,141,170)(H,142,158)(H,143,157)(H,144,169)(H,145,161)(H,150,151)(H,152,153)(H,172,173)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127)/t72-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83+,84-,85-,86-,87-,88-,89-,94-/m0/s1 |
InChIキー |
BPELSCSTXKDVRG-CCNPXSCZSA-N |
SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)CCCNC(=N)N)CC7=CC=C(C=C7)C(=O)C8=CC=CC=C8)C(C)C)CCCNC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6,7,8-Tetrahydrodicyclopenta[CD,FG]pyrene](/img/structure/B574255.png)

![[1,3]Oxazolo[2,3,4-cd]pyrrolizine](/img/structure/B574260.png)



![1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone](/img/structure/B574273.png)
![5-Butyl-7-ethoxypyrazolo[1,5-a]pyrimidine](/img/structure/B574275.png)